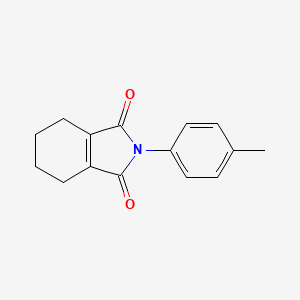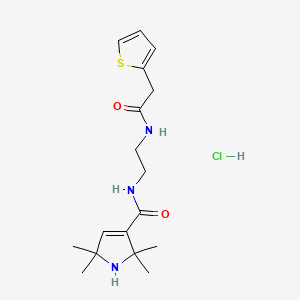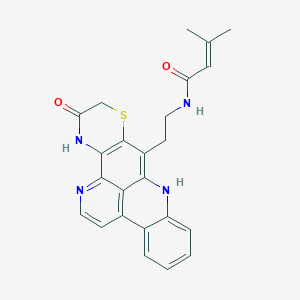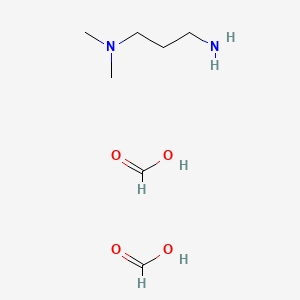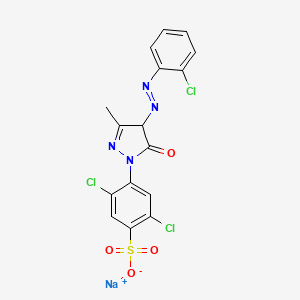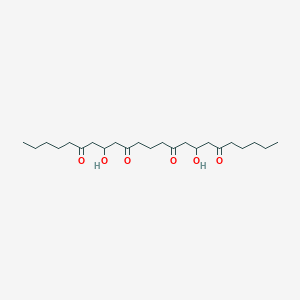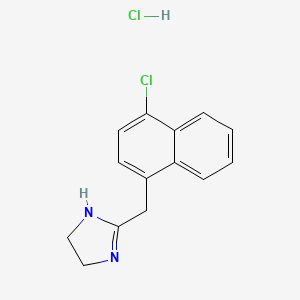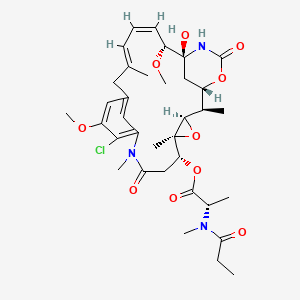
N(2')-Deacetyl-N(2')-(1-oxopropyl)maytansine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Maytanprine is a naturally occurring compound isolated from the plant species Maytenus diversifolia, which belongs to the Celastraceae family. This compound has garnered significant attention due to its potent cytotoxic activity, particularly against cancer cells. Maytanprine is structurally related to maytansine, another well-known cytotoxic compound, and both belong to the class of maytansinoids.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of maytanprine involves several steps, starting from readily available starting materials. One of the synthetic routes reported involves the use of 3,4-epoxycyclohexene as the starting material. The synthesis proceeds through a series of reactions, including the formation of a cyclic carbamate unit, which is crucial for the biological activity of maytanprine. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the formation of the desired stereochemistry at multiple chiral centers.
Industrial Production Methods: Industrial production of maytanprine is challenging due to its complex structure and the need for precise control over stereochemistry. advancements in synthetic organic chemistry have enabled the development of more efficient and scalable methods for its production. These methods often involve the use of advanced techniques such as flow chemistry and automated synthesis to improve yield and reduce production costs.
化学反应分析
Types of Reactions: Maytanprine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the structure of maytanprine to enhance its biological activity or to develop new derivatives with improved properties.
Common Reagents and Conditions: Common reagents used in the chemical reactions of maytanprine include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve the use of nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from the chemical reactions of maytanprine depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of hydroxylated derivatives, while reduction reactions can yield deoxygenated products. Substitution reactions can introduce various functional groups, such as amino or thiol groups, into the maytanprine structure.
科学研究应用
Maytanprine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, maytanprine is used as a model compound for studying complex natural product synthesis and for developing new synthetic methodologies. In biology, maytanprine is studied for its cytotoxic effects on various cancer cell lines, including human leukemia K562 cells. In medicine, maytanprine is being investigated as a potential anticancer agent due to its ability to inhibit cell growth and induce apoptosis in cancer cells. In industry, maytanprine and its derivatives are explored for their potential use in the development of new pharmaceuticals and therapeutic agents.
作用机制
The mechanism of action of maytanprine involves its interaction with microtubules in the cell nucleus, similar to maytansine. Maytanprine acts as a mitotic inhibitor by interfering with the formation of microtubules, which are essential for cell division. This disruption of microtubule formation leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets of maytanprine include tubulin, a protein that forms the building blocks of microtubules, and various signaling pathways involved in cell division and apoptosis.
相似化合物的比较
Maytanprine is structurally and functionally similar to maytansine, another potent cytotoxic compound isolated from the same plant genus. Both compounds share a similar mechanism of action and exhibit strong anticancer activity. maytanprine has been found to be more cytotoxic than maytansine in certain cancer cell lines, making it a promising candidate for further development as an anticancer agent. Other similar compounds include camptothecin and vincristine, which also possess unique mechanisms of anticancer action and are used in cancer therapy.
Conclusion
Maytanprine is a highly potent cytotoxic compound with significant potential in scientific research and medicine. Its complex structure and unique mechanism of action make it an important subject of study for developing new anticancer agents and understanding the molecular basis of its cytotoxicity. Continued research on maytanprine and its derivatives will likely lead to new therapeutic applications and advancements in cancer treatment.
属性
CAS 编号 |
38997-09-0 |
|---|---|
分子式 |
C35H48ClN3O10 |
分子量 |
706.2 g/mol |
IUPAC 名称 |
[(1S,2R,3R,5S,6R,16E,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(propanoyl)amino]propanoate |
InChI |
InChI=1S/C35H48ClN3O10/c1-10-28(40)38(6)21(4)32(42)48-27-17-29(41)39(7)23-15-22(16-24(45-8)30(23)36)14-19(2)12-11-13-26(46-9)35(44)18-25(47-33(43)37-35)20(3)31-34(27,5)49-31/h11-13,15-16,20-21,25-27,31,44H,10,14,17-18H2,1-9H3,(H,37,43)/b13-11-,19-12+/t20-,21+,25+,26-,27-,31-,34+,35+/m1/s1 |
InChI 键 |
BVXGVRDMHBYRCQ-WTYMHKSASA-N |
手性 SMILES |
CCC(=O)N(C)[C@@H](C)C(=O)O[C@@H]1CC(=O)N(C2=C(C(=CC(=C2)C/C(=C/C=C\[C@H]([C@]3(C[C@@H]([C@H]([C@@H]4[C@]1(O4)C)C)OC(=O)N3)O)OC)/C)OC)Cl)C |
规范 SMILES |
CCC(=O)N(C)C(C)C(=O)OC1CC(=O)N(C2=C(C(=CC(=C2)CC(=CC=CC(C3(CC(C(C4C1(O4)C)C)OC(=O)N3)O)OC)C)OC)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


